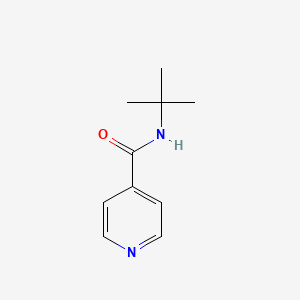
2-Amino-N-(2-Methoxyphenyl)benzamid
Übersicht
Beschreibung
2-Amino-N-(2-methoxyphenyl)benzamide, also known as AMPB, is an organic compound with a variety of applications in the scientific research field. It is a white crystalline powder and is soluble in water, ethanol and chloroform. AMPB is an important molecule in the field of medicinal chemistry, as it is used in the synthesis of a variety of compounds with potential therapeutic effects. It is also used in the synthesis of compounds with potential applications in the field of nanotechnology and material science.
Wissenschaftliche Forschungsanwendungen
Synthese von Benzamiden
Diese Verbindung kann durch direkte Kondensation von Benzoesäuren und Aminen unter Ultraschallbestrahlung in Gegenwart von Lewis-sauren ionischen Flüssigkeiten, die auf Diatomeenerde immobilisiert sind, synthetisiert werden . Diese Methode ist grün, schnell, mild und hocheffizient .
Antifungalaktivität
Basierend auf früheren Erkenntnissen wird vermutet, dass 2-Amino-N-(2-Methoxyphenyl)benzamid und seine Derivate ein Pharmakophor enthalten, das für antifungale Aktivitäten verantwortlich ist .
Antibakterielle Aktivität
Neben antifungal Eigenschaften zeigen this compound und seine Derivate auch antibakterielle Aktivitäten .
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that aminobenzamide derivatives have been identified as precursors for the synthesis of a diverse range of heterocyclic compounds .
Mode of Action
It is known that indole derivatives, which share a similar structure, can bind with high affinity to multiple receptors , suggesting that 2-amino-N-(2-methoxyphenyl)benzamide may interact with its targets in a similar manner.
Biochemical Pathways
It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting that 2-amino-N-(2-methoxyphenyl)benzamide may affect similar pathways.
Result of Action
It is known that indole derivatives can have diverse biological activities , suggesting that 2-amino-N-(2-methoxyphenyl)benzamide may have similar effects.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Biochemische Analyse
Biochemical Properties
2-amino-N-(2-methoxyphenyl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylases (HDACs). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting histone deacetylases, 2-amino-N-(2-methoxyphenyl)benzamide can alter gene expression patterns. Additionally, this compound interacts with zinc ions in the active site of histone deacetylases, forming a stable complex that prevents the enzyme from functioning .
Cellular Effects
2-amino-N-(2-methoxyphenyl)benzamide has been shown to affect various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by modulating the expression of genes involved in cell proliferation and survival. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, 2-amino-N-(2-methoxyphenyl)benzamide impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of 2-amino-N-(2-methoxyphenyl)benzamide involves its binding to the active site of histone deacetylases, where it chelates zinc ions and inhibits the enzyme’s activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. Additionally, 2-amino-N-(2-methoxyphenyl)benzamide can modulate the activity of other transcription factors and co-regulators, further influencing gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(2-methoxyphenyl)benzamide can change over time. The compound is relatively stable at room temperature but may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that 2-amino-N-(2-methoxyphenyl)benzamide can have sustained effects on cellular function, including prolonged inhibition of histone deacetylases and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-amino-N-(2-methoxyphenyl)benzamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit histone deacetylases without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
2-amino-N-(2-methoxyphenyl)benzamide is involved in several metabolic pathways, primarily through its interaction with histone deacetylases. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. Additionally, 2-amino-N-(2-methoxyphenyl)benzamide can affect metabolic flux by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 2-amino-N-(2-methoxyphenyl)benzamide is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its uptake and accumulation in specific cellular compartments. This distribution pattern is crucial for its biological activity, as it ensures that 2-amino-N-(2-methoxyphenyl)benzamide reaches its target sites within the cell .
Subcellular Localization
2-amino-N-(2-methoxyphenyl)benzamide is primarily localized in the nucleus, where it exerts its effects on histone deacetylases and gene expression. The compound may also be found in other subcellular compartments, such as the cytoplasm and mitochondria, depending on its interactions with specific targeting signals and post-translational modifications. This subcellular localization is essential for its activity, as it allows 2-amino-N-(2-methoxyphenyl)benzamide to modulate various cellular processes .
Eigenschaften
IUPAC Name |
2-amino-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESKUPCSIUQXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355067 | |
| Record name | 2-amino-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70083-21-5 | |
| Record name | 2-amino-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)








![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)
![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)


